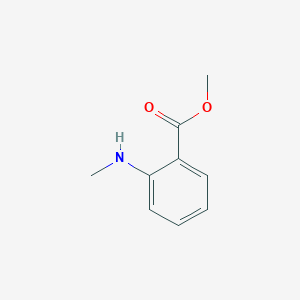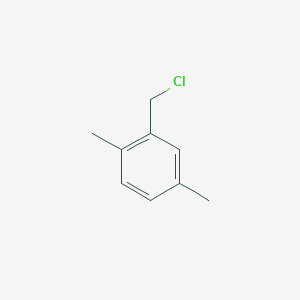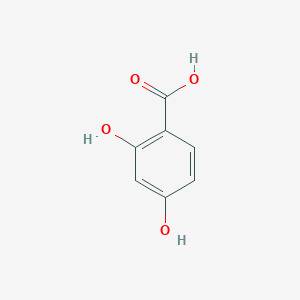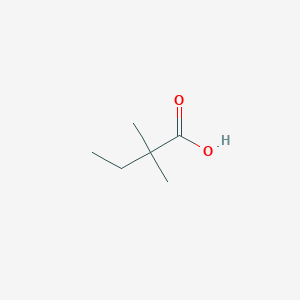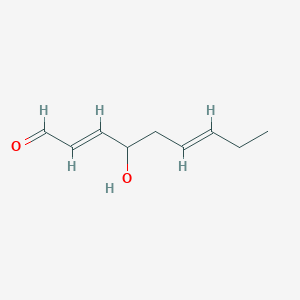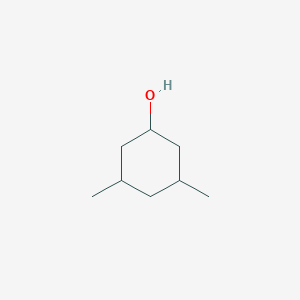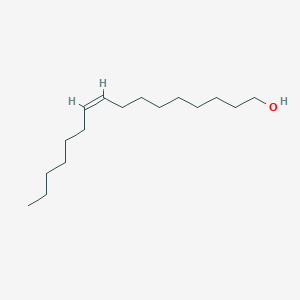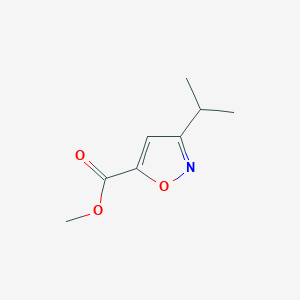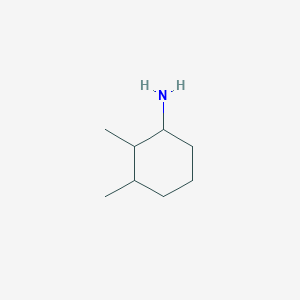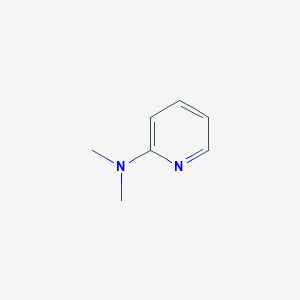
2-Dimethylaminopyridine
概述
描述
2-Dimethylaminopyridine (DMAP) is a derivative of pyridine with a dimethylamino group at the second position. It is a nucleophilic base and is used in various chemical reactions due to its ability to act as a catalyst and a reagent. The compound is involved in the formation of dimers when irradiated with ultraviolet light in the presence of hydrochloric acid, as seen in the photochemical dimerization of 2-aminopyridines .
Synthesis Analysis
The synthesis of DMAP-related compounds can be achieved through various methods. For instance, the synthesis of 4-carbomethoxy-6,6'-dimethyl-2,2'-bipyridine, which is a pivotal synthon for tethered bipyridine ligands, starts from substituted 2-halopyridines and employs modified Negishi cross-coupling conditions . Another synthesis approach involves the metallation of 2-trimethylsilylaminopyridine, which is prepared by mono-lithiation of 2-aminopyridine followed by reaction with Me3SiCl .
Molecular Structure Analysis
The molecular structure of DMAP and its derivatives can be complex. For example, the crystal structure of a compound obtained from the interaction between chloranilic acid and DMAP revealed a multicomponent hydrogen-bonded system with protonated bases and delocalized negative charges from the chloranilate dianion . The structure of lanthanide complexes synthesized with DMAP-related ligands showed dimeric structures based on X-ray diffraction analysis .
Chemical Reactions Analysis
DMAP is involved in various chemical reactions. It has been used to synthesize bifunctional lanthanide chelators and has shown potential in the construction of complex architectures such as cryptands . Additionally, DMAP derivatives have been evaluated for their antitumor properties, with some showing in vivo activity against solid tumors .
Physical and Chemical Properties Analysis
The physical and chemical properties of DMAP and its derivatives are noteworthy. For instance, the photophysical properties of Eu(III) cryptates synthesized from DMAP-related ligands have been reported, indicating their potential use in luminophoric biolabels . The thermal stability and decomposition mechanism of lanthanide complexes with DMAP-related ligands have been investigated using thermogravimetric infrared spectroscopy . Furthermore, the crystal packing of DMAP derivatives is stabilized by various interactions, including hydrogen bonds and π-π stacking interactions .
科学研究应用
Peptide/Protein Synthesis
2-Dimethylaminopyridine derivatives have been explored for their role in peptide and protein synthesis. Sulfanylmethyl-installed dimethylaminopyridine, for instance, is utilized as an additive in native chemical ligation, an essential technique for peptide synthesis. It demonstrates particular utility in the synthesis of cyclic peptides (Ohkawachi et al., 2020).
Peptide Coupling Enhancement
Dimethylaminopyridine (DMAP) has been found beneficial in enhancing peptide coupling reactions, particularly involving dicyclohexylcarbodiimide or symmetrical anhydrides. It's especially effective in coupling sterically hindered amino acid residues, contributing to more efficient peptide synthesis with minimal racemization (Wang et al., 2009).
Polymerization Processes
N,N-Dimethylaminopyridine (DMAP) is utilized as an initiator in the copolymerization of various compounds, demonstrating its significant role in polymer science. For example, it aids in curing mixtures of diglycidylether of bisphenol A with cyclic carbonates, contributing to the development of polymers with specific properties (Cervellera et al., 2006).
Nanofiltration Membrane Development
Innovations in nanofiltration membrane technology have employed 4-dimethylaminopyridine (DMAP) as a catalyst. This has led to significant improvements in water permeability and anti-fouling capabilities of these membranes, crucial for filtration and separation processes (Cheng et al., 2018).
Green Chemistry Applications
DMAP has been instrumental in green chemistry, particularly in water-mediated dual cyclization processes. This approach has facilitated the rapid synthesis of fully substituted phthalimide analogues, demonstrating DMAP's versatility in eco-friendly chemical reactions (Samai et al., 2016).
Nanoparticle Research
Research in the field of nanotechnology has utilized DMAP for the efficient transfer of metallic nanoparticles from organic to aqueous solutions. This method enables the generation of nanoparticles with improved monodispersity, a key factor in various nanotechnological applications (Gittins & Caruso, 2001).
Catalysis in Chemical Reactions
DMAP has shown effectiveness as a catalyst, enhancing reactions such as transesterification. It can significantly increase the catalytic activity of certain compounds, facilitating reactions that involve less reactive esters and alcohols (Maegawa et al., 2011).
安全和危害
属性
IUPAC Name |
N,N-dimethylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-9(2)7-5-3-4-6-8-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHKMPUSSFXUIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022231 | |
| Record name | 2-Dimethylaminopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Dimethylaminopyridine | |
CAS RN |
5683-33-0 | |
| Record name | 2-(Dimethylamino)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5683-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Dimethylaminopyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005683330 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5683-33-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93902 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Dimethylaminopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-dimethylpyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.679 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-DIMETHYLAMINOPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18Q95U3Z8H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

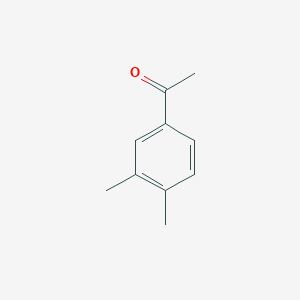
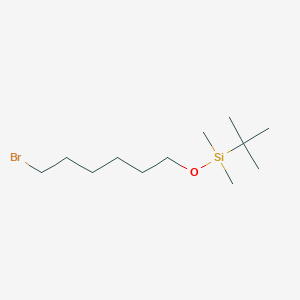
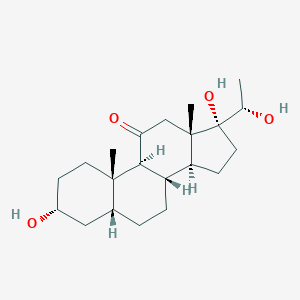

![3-Methylisothiazolo[4,3-d]isoxazol-4-amine](/img/structure/B146673.png)
